molecular formula C18H21ClO3 B4971958 1-Chloro-4-[4-(2-ethoxyphenoxy)butoxy]benzene

1-Chloro-4-[4-(2-ethoxyphenoxy)butoxy]benzene

Cat. No.: B4971958
M. Wt: 320.8 g/mol
InChI Key: UDSKKMBSWUDINH-UHFFFAOYSA-N
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Description

1-Chloro-4-[4-(2-ethoxyphenoxy)butoxy]benzene is an organic compound with the molecular formula C18H21ClO3 It is a derivative of benzene, featuring a chloro group and an ethoxyphenoxybutoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-[4-(2-ethoxyphenoxy)butoxy]benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method is the electrophilic aromatic substitution reaction, where a chloro group is introduced to the benzene ring. This is followed by the attachment of the ethoxyphenoxybutoxy group through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of catalysts and controlled reaction conditions is crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-[4-(2-ethoxyphenoxy)butoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like nitro, amino, or alkyl groups.

Scientific Research Applications

1-Chloro-4-[4-(2-ethoxyphenoxy)butoxy]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-4-[4-(2-ethoxyphenoxy)butoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the context of its use, whether in biological systems or chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-4-phenoxybenzene
  • 1-Chloro-4-[4-(4-ethoxyphenoxy)butoxy]benzene
  • 2-Bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene

Uniqueness

1-Chloro-4-[4-(2-ethoxyphenoxy)butoxy]benzene is unique due to its specific substituents, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it valuable for targeted research and industrial purposes .

Properties

IUPAC Name

1-chloro-4-[4-(2-ethoxyphenoxy)butoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClO3/c1-2-20-17-7-3-4-8-18(17)22-14-6-5-13-21-16-11-9-15(19)10-12-16/h3-4,7-12H,2,5-6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSKKMBSWUDINH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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